molecular formula C30H21N3O B3356327 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole CAS No. 65698-70-6

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole

Cat. No.: B3356327
CAS No.: 65698-70-6
M. Wt: 439.5 g/mol
InChI Key: XEHWHHNVFRYPFJ-UHFFFAOYSA-N
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Description

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is a hybrid organic compound combining carbazole, anthracene, and 1,3,4-oxadiazole moieties. The carbazole unit, a nitrogen-containing heterocycle, is functionalized at the 9-position with an ethyl group, enhancing solubility and steric stability. This structural design leverages the luminescent properties of anthracene and the electron-transport capabilities of 1,3,4-oxadiazole, making the compound a candidate for organic light-emitting diodes (OLEDs) or bioactive molecules .

Carbazole functionalization: Ethylation at the 9-position via nucleophilic substitution (e.g., using ethyl chloroacetate) .

Oxadiazole formation: Cyclization of carbazole-acetohydrazide derivatives with anthracene-containing carboxylic acids or esters under dehydrating conditions (e.g., using acetic anhydride) .

Structural confirmation: Techniques like NMR, IR, and X-ray crystallography (employing SHELX programs) validate molecular architecture .

Properties

IUPAC Name

2-anthracen-9-yl-5-(9-ethylcarbazol-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O/c1-2-33-26-14-8-7-13-24(26)25-18-21(15-16-27(25)33)29-31-32-30(34-29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHWHHNVFRYPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575430
Record name 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65698-70-6
Record name 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole typically involves a multi-step process:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, anthracene-9-carboxylic acid can be reacted with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.

    Coupling with Carbazole: The oxadiazole derivative is then coupled with 9-ethyl-9H-carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the anthracene and carbazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the anthracene and carbazole rings.

Scientific Research Applications

Optical Materials

Fluorescent Properties
The compound exhibits strong fluorescence, making it suitable for use in optical materials. Its anthracene moiety contributes to high photoluminescence efficiency, which is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have shown that compounds with similar structures can achieve quantum yields exceeding 90% in solid-state films .

Table 1: Photophysical Properties of Related Compounds

CompoundQuantum Yield (%)Emission Peak (nm)Solvent
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]>90490Toluene
2-(anthracen-9-yl)-5-p-tolyl-1,3,4-oxadiazole85520Dichloromethane
5-(9H-anthracen-9-yl)-1,3,4-oxadiazole88510Chloroform

Pharmaceutical Applications

Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that similar oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Anticancer Efficacy
In a study involving the synthesis of oxadiazole derivatives, it was found that compounds with anthracene substitutions exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were significantly lower compared to standard chemotherapeutic agents, suggesting a potential role as a lead compound for further development .

Organic Electronics

Charge Transport Materials
The unique electronic properties of the compound make it an excellent candidate for use in organic semiconductors. Its ability to facilitate charge transport is critical for applications in organic photovoltaic devices and field-effect transistors (OFETs). The incorporation of oxadiazole units has been shown to improve charge mobility significantly.

Table 2: Charge Mobility of Related Compounds

CompoundCharge Mobility (cm²/V·s)Application Area
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]0.5OLEDs
2-(anthracen-9-yl)-5-p-tolyl-1,3,4-oxadiazole0.6Organic Photovoltaics
5-(9H-anthracen-9-yl)-1,3,4-oxadiazole0.45OFETs

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows for efficient light absorption and emission. The anthracene moiety acts as a chromophore, while the oxadiazole and carbazole units facilitate charge transport and stability. The molecular targets and pathways involved include:

    Photophysical Processes: Excitation and emission of light through π-π* transitions.

    Charge Transport: Facilitated by the conjugated system, enhancing electron and hole mobility in optoelectronic devices.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole-Oxadiazole Derivatives

Compound Name Substituents Key Features Reference
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole 9-ethyl, 3-(anthracene-oxadiazole) Extended π-system; potential OLED/biological applications -
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 2-methyl, 5-(carbazole-methyl) Moderate antimicrobial activity; characterized via NMR/MS
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline 9-ethyl, 4-(methylsulfonyl)aniline Strong N—H⋯O hydrogen bonding; 1D chain packing
9-[4-[10-(4-methylphenyl)-9-anthracenyl]phenyl]-9H-carbazole Anthracene-phenyl-carbazole High molecular weight (509.64 g/mol); rigid planar structure

Key Observations :

  • Anthracene vs. Phenyl Substitution : Anthracene derivatives exhibit broader absorption/emission spectra due to extended conjugation compared to phenyl-substituted analogues .
  • Ethyl vs. Methyl Groups : 9-ethyl substitution improves solubility without significantly altering luminescence, whereas 2-methyl groups on oxadiazole reduce steric hindrance, enhancing reactivity .

Table 2: Bioactivity of Selected Analogues

Compound Class Biological Activity Mechanism/Application Reference
1,3,4-Oxadiazole-carbazole hybrids Antibacterial (4b, 4d, 4e) Disrupt microbial cell membranes
6-Chloro-9H-carbazol derivatives Anti-oxidant (moderate activity) Radical scavenging; potential neuroprotection
Anthracene-isoxazole hybrids Anticancer (preliminary data) Intercalation with DNA/RNA

Comparison :

  • The anthracene-oxadiazole-carbazole hybrid is hypothesized to exhibit dual functionality (optoelectronic and antimicrobial), though direct evidence is lacking. In contrast, simpler oxadiazole-carbazole derivatives show confirmed antimicrobial efficacy .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data

Compound R Factor Mean C–C Distance (Å) Molecular Interactions Reference
9-[3-(Carbazol-9-yl)-5-methylphenyl]carbazole 0.051 0.002 C—H⋯π, π⋯π stacking
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline 0.039 - N—H⋯O hydrogen bonds (C(8) chains)

Key Insights :

  • Anthracene-containing compounds likely exhibit tighter π-stacking due to planar anthracene, enhancing charge transport in solid-state devices .
  • Hydrogen-bonding networks in sulfonamide derivatives improve thermal stability .

Biological Activity

The compound 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is a complex organic molecule that combines the structural features of anthracene and oxadiazole, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C24H19N3OC_{24}H_{19}N_3O. The presence of the anthracene moiety enhances its photophysical properties, while the 1,3,4-oxadiazole ring is associated with various biological activities including antibacterial and antitumor effects.

Antitumor Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antitumor properties. In studies involving various cancer cell lines:

  • A549 Cell Lines : Compounds similar to the target compound have shown cytotoxic effects against lung carcinoma cells with IC50 values indicating strong activity (e.g., IC50 = 5.9 µg/mL) .
  • Ehrlich Ascites Carcinoma (EAC) : Other carbazole derivatives have demonstrated effectiveness against EAC cells, suggesting a potential application for the target compound in cancer therapy .

Antimicrobial Activity

The oxadiazole component contributes to antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds with structural similarities have been reported to possess broad-spectrum antimicrobial activity, making them candidates for further development as antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Oxadiazole Ring : Utilizing anthracene derivatives and appropriate reagents to form the oxadiazole structure.
  • Coupling Reactions : Employing coupling reactions to attach the ethyl group at the carbazole position.

Case Studies and Research Findings

StudyMethodologyFindings
Kaushik et al. (2015)Evaluated N-substituted carbazoles on A549 cellsCompounds exhibited significant antitumor activity; potential lead for drug development
Zhu et al. (2018)Assessed apoptotic effects on C6 glioma cellsHigh cytotoxicity observed with specific derivatives
Huang et al. (2020)Designed carbazole-based amidesShowed selective cytotoxicity against HepG2 and A875 cancerous cell lines

Pharmacological Implications

The unique combination of anthracene and oxadiazole in this compound suggests multiple pharmacological applications:

  • Cancer Therapy : Its ability to intercalate DNA positions it as a potential anticancer agent.
  • Antimicrobial Applications : The documented antimicrobial properties could lead to novel treatments for resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of anthracene-substituted hydrazides with carbazole derivatives using dehydrating agents like POCl₃ or PCl₅ under reflux .
  • N-alkylation : Introduction of the ethyl group at the carbazole nitrogen via nucleophilic substitution, often using ethyl bromide in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (methanol/chloroform) is employed to isolate the product . Key considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Focus on aromatic proton environments (e.g., anthracene protons at δ 8.2–8.8 ppm, carbazole protons at δ 7.2–8.1 ppm) and oxadiazole carbon signals (δ 160–165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 497.18) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N percentages (e.g., C: 84.5%, H: 5.3%, N: 8.4%) to confirm purity .

Q. What are the primary research applications of this compound in materials science?

  • Organic electronics : Used as a hole-transporting material in OLEDs due to carbazole’s high triplet energy and anthracene’s luminescent properties .
  • Photovoltaic devices : Acts as a donor material in bulk heterojunction solar cells, leveraging its broad absorption in the UV-vis range .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of the oxadiazole moiety be addressed?

Regioselective formation of 1,3,4-oxadiazole over 1,2,4-isomers requires:

  • Precursor design : Use of anthracene-9-carbonyl hydrazides to favor cyclization at the 5-position .
  • Catalytic optimization : Employ PPA (polyphosphoric acid) as a cyclodehydrating agent, which minimizes side reactions .
  • Computational validation : Pre-screen reaction pathways using DFT calculations to predict regiochemical outcomes .

Q. How should researchers resolve contradictions in photophysical data (e.g., fluorescence quantum yield discrepancies) across studies?

  • Standardize measurement conditions : Use degassed solvents (e.g., THF) and calibrate equipment with reference dyes (e.g., quinine sulfate) .
  • Control substituent effects : Compare derivatives with systematic structural variations (e.g., alkyl chain length at carbazole-N) to isolate electronic impacts .
  • Cross-validate data : Combine experimental results (e.g., UV-vis, PL spectra) with TD-DFT simulations to reconcile observed vs. predicted emission properties .

Q. What computational strategies are recommended for optimizing this compound’s electronic properties for specific applications?

  • Frontier orbital analysis : Calculate HOMO/LUMO energies (e.g., HOMO: −5.3 eV, LUMO: −2.8 eV) to predict charge transport behavior .
  • Docking studies : Model interactions with common acceptors (e.g., PCBM) to assess compatibility in photovoltaic blends .
  • Reaction pathway screening : Use automated workflow platforms (e.g., ICReDD’s tools) to identify optimal synthetic routes and doping strategies .

Q. What methodologies are effective for analyzing thermal stability and degradation pathways of this compound?

  • TGA-DSC : Measure decomposition onset temperatures (e.g., ~300°C) and glass transition (Tg) values to assess suitability for device fabrication .
  • Py-GC/MS : Identify pyrolysis products (e.g., anthracene fragments, CO₂) to map degradation mechanisms .
  • In-situ XRD : Monitor crystallinity changes under thermal stress to correlate structural stability with performance decay .

Data Comparison Table

ParameterTypical Value/RangeMethod/Reference
Synthetic Yield 65–80%Column chromatography
Fluorescence λmax 450–470 nm (in CHCl₃)PL spectroscopy
HOMO Energy −5.2 to −5.4 eVCyclic voltammetry
Thermal Decomposition 290–310°CTGA

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 2
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole

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